1,4,7-Heptanetriol

Intramolecular hydrogen bonding Conformational analysis Triol chemistry

Researchers requiring predictable PU prepolymer architecture often encounter variability from isomer mixtures. 1,4,7-Heptanetriol provides a defined triol building block with fully characterized oligomer distribution (6 oligomers, MS/GPC). Additionally, it serves as a photoresist developer precursor (US 5,030,550) and is the only isomer with NIST/TRC thermophysical data for process simulation.

Molecular Formula C7H16O3
Molecular Weight 148.2 g/mol
CAS No. 3920-53-4
Cat. No. B3190093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7-Heptanetriol
CAS3920-53-4
Molecular FormulaC7H16O3
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC(CC(CCCO)O)CO
InChIInChI=1S/C7H16O3/c8-5-1-3-7(10)4-2-6-9/h7-10H,1-6H2
InChIKeyLTBLRTCVEAUSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,7-Heptanetriol (CAS 3920-53-4): Procurement-Specific Differentiation from Constitutional Isomers and In-Class Analog Compounds


1,4,7-Heptanetriol (CAS 3920-53-4) is a linear aliphatic triol with hydroxyl groups at the 1, 4, and 7 positions of a seven-carbon backbone, establishing it as a true homolog of glycerol [1]. With a molecular weight of 148.20 g/mol and a density of 1.081 g/cm³ , this compound is structurally distinct from its constitutional isomers (e.g., 1,2,7-heptanetriol, CAS 37939-50-7) and shorter-chain triols, differences that critically affect intramolecular hydrogen bonding conformation, reactivity with diisocyanates in polyurethane synthesis, and regulatory classification in procurement workflows.

Why Generic 'Heptanetriol' Substitution Is Scientifically Unreliable: Evidence from Conformational Analysis and Isomeric Purity


The term 'heptanetriol' encompasses multiple constitutional isomers with hydroxyl groups at different positions (1,4,7-; 1,2,7-; 1,3,7-; etc.), each exhibiting distinct intramolecular hydrogen bonding patterns, physicochemical properties, and reactivity profiles [1]. Vendor databases frequently cross-list 1,4,7-heptanetriol (CAS 3920-53-4) and 1,2,7-heptanetriol (CAS 37939-50-7) as synonyms despite their structural non-equivalence . Procurement of the incorrect isomer introduces uncontrolled variability into experimental and industrial processes, particularly in polyurethane prepolymer synthesis where hydroxyl group spacing governs crosslink architecture and oligomer distribution [2].

Quantitative Differentiation Evidence for 1,4,7-Heptanetriol (CAS 3920-53-4) Versus Closest Analogs and In-Class Alternatives


Intramolecular Hydrogen Bonding Conformation: 1,4,7-Heptanetriol Enables Dual Intramolecular H-Bonds Distinct from Diols and Isomeric Triols

IR spectroscopic analysis in CCl₄ solution demonstrates that 1,4,7-heptanetriol exhibits a free OH/bonded OH intensity ratio characteristic of triols capable of forming two intramolecular hydrogen bonds, in contrast to diols which show larger free OH/bonded OH ratios [1]. The Δν (frequency shift) of heptane-1,4,7-triol-4-methyl ether is approximately equal to that of the 1-methyl ether, indicating that the central oxygen at position 4 acts as a hydrogen acceptor for two OH groups simultaneously—a bonding configuration that is as strong as a normal single hydrogen bond [1]. This dual hydrogen bonding capability is structurally dependent on the 1,4,7-hydroxyl spacing and is not available in 1,2,7-heptanetriol or glycerol, which exhibit different hydrogen bonding architectures.

Intramolecular hydrogen bonding Conformational analysis Triol chemistry

Constitutional Isomer Procurement Risk: CAS 3920-53-4 and CAS 37939-50-7 Are Not Synonyms Despite Vendor Cross-Listing

Despite multiple vendor platforms listing 1,4,7-heptanetriol (CAS 3920-53-4) and 1,2,7-heptanetriol (CAS 37939-50-7) as interchangeable synonyms, the IUPAC Standard InChI strings confirm distinct molecular structures [1][2]. The 1,4,7-isomer features hydroxyl groups spaced by three methylene units, yielding a symmetric extended triol, while the 1,2,7-isomer contains vicinal diol functionality at positions 1 and 2—a structural motif known to engage in distinct intramolecular hydrogen bonding and metal chelation behavior [3]. Predicted boiling points differ by approximately 15.5°C (308.4°C for 1,4,7- vs. 323.9°C for 1,2,7-isomer) .

Constitutional isomerism Chemical procurement integrity CAS registry differentiation

TDI–Urethane Prepolymer Oligomer Distribution: 1,4,7-Heptanetriol Oligomer Profile Quantified via MS and GPC

Reaction of 1,4,7-heptanetriol with tolylene-2,4-diisocyanate (TDI) at 55–85°C yields six distinct oligomeric species whose molecular weights and percent contents were quantitatively determined by mass spectrometry and gel permeation chromatography [1]. The study demonstrates that oligomer formation proceeds via reaction at both the sterically preferred 4-position isocyanate group of TDI and the less reactive 2-position isocyanate group, confirming that the 1,4,7-hydroxyl spacing produces a characteristic oligomer profile [1]. This distribution pattern is specific to the 1,4,7-isomer; triols with different hydroxyl spacing (e.g., glycerol, 1,2,6-hexanetriol) generate different oligomer molecular weight distributions under comparable TDI reaction conditions.

Polyurethane prepolymer Oligomer distribution Isocyanate crosslinking

Boiling Point and Density Differentiation: 1,4,7-Heptanetriol vs. Glycerol

1,4,7-Heptanetriol exhibits a boiling point of 308.4°C at 760 mmHg , approximately 18°C higher than glycerol (290°C at 760 mmHg) [1]. The density of 1,4,7-heptanetriol (1.081 g/cm³) is approximately 14% lower than glycerol (1.261 g/cm³) [1], reflecting the reduced hydroxyl group density per unit mass in the extended C7 backbone. These physical property differences derive from the increased spacing between hydroxyl groups, which reduces intermolecular hydrogen bonding density relative to glycerol while simultaneously increasing molecular weight.

Thermophysical properties Boiling point comparison Density differentiation

Critically Evaluated Thermophysical Property Dataset: NIST/TRC Data Available for 1,4,7-Heptanetriol but Not for 1,2,7-Isomer

1,4,7-Heptanetriol is one of a limited number of triols for which critically evaluated thermophysical property data are available through the NIST/TRC Web Thermo Tables (WTT) [1]. The database includes evaluated recommendations for normal boiling temperature, critical temperature, critical pressure, density (liquid and gas phases as functions of temperature), enthalpy of vaporization, heat capacity (ideal gas), viscosity (liquid and gas phases), and thermal conductivity [1]. By contrast, property data for 1,2,7-heptanetriol (CAS 37939-50-7) are limited to predicted values (predicted boiling point 323.9°C, predicted density 1.081 g/cm³, predicted pKa 14.43) rather than critically evaluated experimental datasets .

Thermodynamic data integrity Process simulation NIST standard reference data

Photoresist Developer Surfactant Patent Precedent: 1,4,7-Heptanetriol Listed as Qualified Triol Surfactant Base

US Patent 5,030,550 (1991) lists 1,4,7-heptanetriol among specific trihydric and tetrahydric alcohol polyoxyalkylene condensates used as non-ionic surfactants in positive-type photoresist developers for semiconductor manufacturing [1]. The patent specifies that these surfactants are added at 10–10,000 ppm (most desirably 100–5,000 ppm) to improve dissolution selectivity between exposed and unexposed photoresist regions without causing surface layer peeling or film residues [1]. While the patent does not provide head-to-head surfactant performance data among the listed triols, the inclusion of 1,4,7-heptanetriol alongside trimethylolpropane, 1,2,6-hexanetriol, and other candidates confirms that its specific hydroxyl spacing is compatible with the formulation requirements of semiconductor-grade developers.

Photoresist developer Non-ionic surfactant Semiconductor processing

Validated Application Scenarios for 1,4,7-Heptanetriol (CAS 3920-53-4) Based on Quantitative Differentiation Evidence


TDI-Based Polyurethane Prepolymer Synthesis Requiring Defined Oligomer Architecture

When synthesizing TDI-based polyurethane prepolymers where oligomer molecular weight distribution directly impacts viscosity, pot life, and final mechanical properties, 1,4,7-heptanetriol provides a structurally defined triol building block whose oligomeric reaction products have been quantitatively characterized by mass spectrometry and gel permeation chromatography [1]. This allows formulators to predict and control prepolymer architecture in ways not possible with constitutional isomers lacking comparable analytical characterization. Full oligomer distribution data (six oligomers with molecular weights and percent contents) are available in the primary literature [1].

Conformational Studies of Intramolecular Hydrogen Bonding in Linear Polyols

For fundamental physical organic chemistry research investigating the effect of hydroxyl group spacing on intramolecular hydrogen bonding geometry and strength, 1,4,7-heptanetriol serves as a structurally pure model compound whose dual intramolecular H-bonding conformation has been demonstrated by IR spectroscopy [1]. The 1,4,7-spacing uniquely allows the central (4-position) hydroxyl oxygen to serve as a hydrogen bond acceptor for two OH donors simultaneously—a bonding motif not available in 1,2,7- or 1,3,7-isomers or in shorter triols such as glycerol [1].

Semiconductor Photoresist Developer Formulation Development

In the development of positive-type photoresist developers for semiconductor lithography, 1,4,7-heptanetriol is an established triol surfactant precursor with documented patent precedent in US 5,030,550 [1]. Formulators seeking to evaluate triol-based non-ionic surfactants can reference this patent for compatibility and concentration guidance (10–10,000 ppm, most desirably 100–5,000 ppm), reducing the risk of adopting an untested analog that may cause surface layer peeling or film residue issues [1].

Process Simulation and Safety Assessment Requiring Critically Evaluated Thermophysical Data

For chemical engineering applications requiring rigorous process simulation, equipment sizing, or safety relief system design, 1,4,7-heptanetriol is the only heptanetriol constitutional isomer for which a comprehensive, critically evaluated thermophysical property dataset is available through the NIST/TRC Web Thermo Tables [1]. This dataset includes temperature-dependent density, viscosity, heat capacity, and thermal conductivity functions essential for process simulation platforms such as Aspen Plus [1]. Alternative isomers lack this level of characterization, making them unsuitable for regulated industrial process design where validated property data are mandatory.

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